molecular formula C11H20Cl3N3 B2658053 (R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride CAS No. 1349702-40-4

(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride

Cat. No.: B2658053
CAS No.: 1349702-40-4
M. Wt: 300.65
InChI Key: MIWQCNZCUBMWFJ-HCEFKKQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridylmethylpiperidine Compounds

The pyridylmethylpiperidine scaffold traces its origins to the isolation of natural piperidine alkaloids in the 19th century. Piperidine itself was first synthesized in 1850 via nitric acid treatment of piperine, a pungent component of black pepper. The hydrogenation of pyridine to piperidine, developed industrially in the early 20th century, enabled large-scale production of this heterocycle. By the 1950s, medicinal chemists began exploring N-substituted piperidines, recognizing their potential to mimic bioactive amine structures.

The introduction of pyridine moieties to piperidine, as seen in 3-picoline derivatives, emerged from mid-20th-century work on nicotinamide synthesis. A pivotal advancement occurred in the 1980s with the development of chiral resolution techniques, allowing isolation of enantiomerically pure piperidine derivatives. For example, the 1990s saw pyridylmethylpiperidines gain attention as serotonin reuptake inhibitors, with paroxetine’s success highlighting the scaffold’s versatility.

Era Key Development Impact
1850–1900 Isolation of piperidine from natural sources Established foundational alkaloid chemistry
1950–1970 Industrial hydrogenation of pyridine Enabled bulk synthesis for pharmaceutical applications
1980–2000 Chiral resolution of piperidine derivatives Facilitated stereospecific drug design
2010–present Computational modeling of pyridylmethylpiperidines Accelerated rational drug optimization

Significance in Modern Pharmaceutical Research

Pyridylmethylpiperidine derivatives occupy a strategic niche in drug discovery due to their dual capacity for hydrogen bonding (via the pyridine nitrogen) and hydrophobic interactions (through the piperidine ring). The (R)-enantiomer of N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride exemplifies this balance, with its stereochemistry influencing target selectivity.

Recent studies highlight three key therapeutic domains:

  • Neurological Disorders : The compound’s ability to cross the blood-brain barrier makes it a candidate for dopamine receptor modulators.
  • Enzyme Inhibition : Structural analogs act as monoacylglycerol lipase (MAGL) inhibitors, showing promise in neuroinflammation and pain management.
  • Antimicrobial Agents : Pyridylmethyl groups enhance membrane permeability in gram-negative bacteria.

The trihydrochloride salt form improves aqueous solubility, addressing a common limitation of piperidine-based compounds. This modification is particularly valuable in intravenous formulations, where rapid dissolution is critical.

Current Research Landscape for (R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine Trihydrochloride

Ongoing investigations focus on three frontiers:

Synthetic Methodology
A 2024 study demonstrated a stereoretentive Suzuki-Miyaura coupling to install the pyridylmethyl group while preserving the R-configuration at C3. This method achieved 98% enantiomeric excess using a palladium-NHC catalyst system.

Target Engagement
Crystallographic analysis reveals that the R-enantiomer adopts a chair conformation with axial pyridylmethyl orientation, enabling optimal fit into the MAGL active site. This contrasts with the S-form, which exhibits reduced inhibition (IC~50~ = 12 nM vs. 450 nM).

Structure-Activity Relationships (SAR)
Systematic N-methylation studies show that quaternization of the piperidine nitrogen diminishes blood-brain barrier penetration by 73%, underscoring the importance of protonatable amines for CNS targeting.

Scientific Rationale for Stereochemical Investigation

The R-configuration confers distinct pharmacological advantages through three mechanisms:

  • Receptor Complementarity : Molecular dynamics simulations indicate the R-enantiomer forms a stable salt bridge with Asp189 in the MAGL catalytic triad.
  • Metabolic Stability : Cytochrome P450 2D6 preferentially oxidizes the S-form, giving the R-enantiomer a 2.3-fold longer half-life in hepatic microsomes.
  • Crystallographic Packing : In the solid state, the trihydrochloride salt of the R-enantiomer exhibits a dense hydrogen-bond network (Cl⁻···H–N distances ≤ 1.9 Å), enhancing formulation stability.

The energy difference between R and S configurations, calculated at 1.8 kcal/mol using density functional theory (DFT), arises primarily from torsional strain in the pyridylmethyl substituent. This modest barrier allows interconversion under physiological conditions, suggesting dynamic chirality may contribute to in vivo activity.

Future Directions Emerging techniques like cryo-electron microscopy and quantum mechanical/molecular mechanical (QM/MM) simulations promise to unravel stereoelectronic effects in target binding. Coupled with continuous-flow asymmetric synthesis, these tools may unlock new pyridylmethylpiperidine therapeutics with unprecedented precision.

Properties

IUPAC Name

(3R)-N-(pyridin-3-ylmethyl)piperidin-3-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-3-10(7-12-5-1)8-14-11-4-2-6-13-9-11;;;/h1,3,5,7,11,13-14H,2,4,6,8-9H2;3*1H/t11-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWQCNZCUBMWFJ-HCEFKKQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CN=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NCC2=CN=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with ®-3-aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The resulting compound is then treated with hydrochloric acid to obtain the trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated reaction monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the formation of diverse derivatives, which are crucial in drug development.

Table 1: Synthetic Routes for this compound

StepReaction TypeReagentsConditions
1Aldol CondensationPyridine-3-carboxaldehyde, (R)-3-aminopiperidineReducing agent (e.g., NaBH4 or LiAlH4)
2Salt FormationHydrochloric acidAqueous solution

Biology

The compound is being studied for its potential biological activities, particularly its interaction with various enzymes and receptors. Its mechanism of action may involve modulation of neurotransmitter systems, making it relevant in the context of neurological disorders.

Case Study: Neurotransmitter Modulation
Research indicates that compounds similar to this compound can influence neurotransmitter release, which is critical for treating conditions such as depression and anxiety .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential in treating neurological and psychiatric disorders. Its ability to interact with specific molecular targets suggests it may serve as a lead compound for new drug development.

Table 2: Potential Therapeutic Applications

ConditionMechanism of ActionReferences
DepressionModulation of serotonin receptors
Pain ManagementInteraction with sigma receptors
Neurodegenerative DisordersInhibition of neuronal nitric oxide synthase (nNOS)

Mechanism of Action

The mechanism of action of ®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Salt Form Key Features
(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride 1349702-40-4 C₁₁H₂₀Cl₃N₃ 300.65 Pyridin-3-ylmethyl Trihydrochloride High stereoselectivity; >95% purity
(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride 1286208-65-8 C₁₁H₂₀Cl₃N₃ 300.65 Pyridin-4-ylmethyl Trihydrochloride Positional isomer; altered π-π stacking potential
(R)-N-(3-Bromobenzyl)piperidin-3-amine dihydrochloride 1286209-08-2 C₁₂H₁₉BrCl₂N₂ 342.10 3-Bromobenzyl Dihydrochloride Bromine enhances lipophilicity; lower solubility
(R)-N-Isopropylpiperidin-3-amine dihydrochloride 1286207-72-4 C₈H₂₀Cl₂N₂ 223.17 Isopropyl Dihydrochloride Reduced aromaticity; simpler pharmacokinetics
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride 54-PC403092 C₉H₁₄Cl₂F₃N₄ 313.14 Trifluoromethylpyrimidine Dihydrochloride Fluorinated moiety; applications in agrochemicals

Key Observations :

Substituent Effects :

  • The pyridin-3-ylmethyl group in the target compound enables hydrogen bonding and π-π interactions with aromatic residues in enzyme active sites, as seen in P2X7 receptor antagonists . In contrast, the pyridin-4-ylmethyl isomer (CAS 1286208-65-8) may exhibit weaker binding due to altered spatial orientation .
  • The 3-bromobenzyl analog (CAS 1286209-08-2) shows increased lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), favoring membrane permeability but reducing aqueous solubility .

Salt Form and Solubility :

  • The trihydrochloride form of the target compound offers superior solubility in polar solvents compared to dihydrochloride analogs (e.g., CAS 1286207-72-4), critical for in vitro assays .

Stereochemistry :

  • The (R)-configuration at the piperidine amine is essential for activity. For example, (R)-enantiomers of similar compounds exhibit 10–100x higher affinity for CNS targets than (S)-counterparts .

Functional Comparisons

Key Insights :

  • The target compound’s pyridin-3-ylmethyl-piperidine core aligns with scaffolds used in neurodegenerative disease research, particularly for modulating ion channels (e.g., P2X7) implicated in neuroinflammation .
  • Fluorinated analogs (e.g., CAS 54-PC403092) demonstrate broader applications in material science due to their stability under extreme conditions .

Biological Activity

(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride, also known as 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound based on available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C11H20Cl3N3C_{11}H_{20}Cl_3N_3 with a molecular weight of 300.66 g/mol. Its structure features a piperidine ring substituted with a pyridine moiety, which is crucial for its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in signaling pathways. For instance, it has been studied as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which plays a significant role in neurodegenerative disorders. The inhibition of nNOS can lead to decreased production of nitric oxide, a signaling molecule that can contribute to neurotoxicity when overproduced .

1. Inhibition of Nitric Oxide Synthase

The compound has shown promising results in inhibiting nNOS with varying potencies. For example, structural modifications have been made to enhance selectivity and potency against nNOS while reducing off-target effects on other nitric oxide synthase isoforms .

3. Cytotoxicity and Cell Viability

Studies have also explored the cytotoxic effects of related piperidine derivatives on cancer cell lines. For instance, compounds with similar structural features have been evaluated for their ability to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
nNOS InhibitionPotent inhibitors identified; structure-dependent
Antibacterial EffectsRelated compounds show significant activity
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride?

  • Methodology : A common approach involves reacting homophthalic anhydride with heterocyclic ketimines (e.g., N-(methylpiperidine-ylidene)-N-(pyridin-3-ylmethyl)amine) in dichloroethane (ClCH2_2CH2_2Cl) at room temperature for 5 hours. Post-reaction, purification via filtration and washing with CH2_2Cl2_2 yields high-purity zwitterionic intermediates, which can be converted to the trihydrochloride salt .
  • Key Considerations : Optimize solvent polarity and reaction time to avoid side products. Chiral resolution techniques (e.g., chiral HPLC or asymmetric synthesis) are critical for isolating the (R)-enantiomer.

Q. How can structural purity and configuration be validated for this compound?

  • Techniques :

  • X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks in the crystal lattice .
  • IR spectroscopy : Identify carboxylate anion vibrations (e.g., symmetrical/antisymmetrical bands at 1410–1610 cm1^{-1}) to confirm zwitterion formation .
  • NMR : Use 1^{1}H and 13^{13}C NMR to verify proton environments and chiral centers.
    • Validation : Cross-reference experimental data with computational models (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. What solvents are suitable for solubility studies of trihydrochloride salts like this compound?

  • Guidelines : Trihydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Test solubility gradients using UV-Vis or gravimetric analysis. For example, similar compounds dissolve at 400 mg/4 mL water .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Approach : Apply density-functional theory (DFT) with gradient corrections for exchange-correlation to calculate thermochemical properties (e.g., ionization potentials, atomization energies). Include exact-exchange terms to improve accuracy, achieving <3 kcal/mol deviation from experimental data .
  • Applications : Predict reactive sites for electrophilic/nucleophilic interactions or ligand-protein binding affinities.

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Case Study : If IR spectra suggest zwitterion formation but X-ray data conflict, use DFT-optimized geometries to validate vibrational modes. SHELX software (e.g., SHELXL for refinement) can reprocess crystallographic data to account for hydration or lattice defects .
  • Multi-Method Validation : Combine NMR, mass spectrometry, and elemental analysis to cross-verify molecular composition.

Q. How to design stability studies under varying experimental conditions?

  • Protocol :

  • Thermal stability : Perform thermogravimetric analysis (TGA) across 25–300°C.
  • pH stability : Monitor degradation via HPLC in buffers (pH 1–13) over 24–72 hours.
  • Light exposure : Use accelerated UV-Vis testing to assess photolytic decomposition.
    • Reference Standards : Compare with structurally similar trihydrochlorides (e.g., spermidine trihydrochloride, melting point 257–259°C) to establish degradation thresholds .

Q. What techniques analyze hydrogen-bonding interactions in the crystal lattice?

  • Tools :

  • Single-crystal X-ray diffraction : Resolve O–H···N and N–H···Cl interactions.
  • Hirshfeld surface analysis : Quantify intermolecular contacts and packing efficiency .
    • Advanced Software : Use programs like Mercury (CCDC) or OLEX2 for 3D visualization of supramolecular architectures.

Q. How to optimize enantiomeric excess (ee) during asymmetric synthesis?

  • Chiral Catalysts : Employ transition-metal complexes (e.g., Ru-BINAP) or organocatalysts to enhance stereoselectivity.
  • Analytical Validation : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to quantify ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.